molecular formula C9H7NO3 B13032562 2-(Benzo[c]isoxazol-3-yl)aceticacid

2-(Benzo[c]isoxazol-3-yl)aceticacid

Cat. No.: B13032562
M. Wt: 177.16 g/mol
InChI Key: LGTFZUYABXMVKS-UHFFFAOYSA-N
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Description

Historical Trajectories and the Significance of the Benzoisoxazole Scaffold in Organic Synthesis

The benzoisoxazole scaffold, the core of 2-(Benzo[c]isoxazol-3-yl)acetic acid, has a rich history in organic synthesis. This fused heterocyclic system has been a cornerstone in the development of a wide array of functional molecules. Its structural rigidity and the specific electronic properties arising from the fusion of the aromatic benzene (B151609) ring with the five-membered isoxazole (B147169) ring make it a privileged scaffold in medicinal chemistry.

Historically, the synthesis of the 1,2-benzisoxazole (B1199462) ring system has been achieved through various methods, including the cyclization of appropriately substituted precursors. thieme-connect.de One notable approach involves the cycloaddition of a nitrile oxide to benzyne. thieme-connect.de The versatility of the benzoisoxazole core allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for screening and optimization in drug discovery and materials science.

Positional Importance of 2-(Benzo[c]isoxazol-3-yl)acetic Acid within Heterocyclic Chemistry

The acetic acid moiety at the 3-position of the benzoisoxazole ring in 2-(Benzo[c]isoxazol-3-yl)acetic acid is of particular strategic importance. This carboxylic acid group provides a reactive handle for a multitude of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the facile linkage of the benzoisoxazole core to other molecular fragments.

This positional feature makes 2-(Benzo[c]isoxazol-3-yl)acetic acid a key intermediate in the synthesis of more complex heterocyclic systems. For instance, it serves as a crucial precursor in the synthesis of the anticonvulsant drug Zonisamide. chemicalbook.comhrdpharm.comchemicalbook.com The reactivity of the methylene (B1212753) group adjacent to the carboxylic acid is also noteworthy, as it is susceptible to electrophilic substitution, further expanding its synthetic utility. thieme-connect.de

Current Research Landscape and Future Perspectives for 2-(Benzo[c]isoxazol-3-yl)acetic Acid Investigations

The current research landscape for 2-(Benzo[c]isoxazol-3-yl)acetic acid is vibrant and expanding. Its primary role as a key intermediate for pharmaceuticals continues to drive research into more efficient and sustainable synthetic routes. chemicalbook.comhrdpharm.com Beyond its established applications, researchers are exploring its potential in other areas.

Due to its unique structure, it is a subject of investigation in organic and medicinal chemistry to explore novel synthetic pathways and reaction mechanisms. hrdpharm.com There is also interest in its potential application in materials science for the synthesis of new high-performance plastics, coatings, or adhesives. hrdpharm.com Furthermore, its labeled analogue, 1,2-Benzisoxazol-3-ylacetic Acid-13C2, is utilized in the synthesis of labeled Zonisamide, which is important for research on anticonvulsant mechanisms. chemicalbook.comchemicalbook.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: Creating more atom-economical and environmentally friendly methods for the synthesis of 2-(Benzo[c]isoxazol-3-yl)acetic acid and its derivatives.

Exploration of New Biological Activities: Investigating the potential of compounds derived from 2-(Benzo[c]isoxazol-3-yl)acetic acid in therapeutic areas beyond epilepsy.

Materials Science Applications: Designing and synthesizing novel polymers and functional materials incorporating the benzoisoxazole scaffold for advanced applications. hrdpharm.com

Catalysis: Exploring the use of metal complexes of 2-(Benzo[c]isoxazol-3-yl)acetic acid and its derivatives in catalytic applications.

The continued exploration of this versatile molecule holds significant promise for advancements in both chemistry and allied sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-(2,1-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H7NO3/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)

InChI Key

LGTFZUYABXMVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)CC(=O)O

Origin of Product

United States

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Benzo C Isoxazol 3 Yl Acetic Acid

Mechanistic Insights into the Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(benzo[c]isoxazol-3-yl)acetic acid, readily undergoing reactions typical of this functional group.

The formation of esters and amides from 2-(benzo[c]isoxazol-3-yl)acetic acid proceeds through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent elimination of a leaving group, typically water, results in the formation of the corresponding ester or amide.

Esterification: In the presence of an alcohol and an acid catalyst, such as concentrated sulfuric acid, 2-(benzo[c]isoxazol-3-yl)acetic acid can be converted to its corresponding ester. libretexts.orglibretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol nucleophile. libretexts.org The reaction is reversible, and to drive it towards the product, reaction conditions are often manipulated, for instance, by removing water as it is formed. libretexts.org

Amide Formation: The synthesis of amides from 2-(benzo[c]isoxazol-3-yl)acetic acid requires the carboxylic acid to be activated, as the amine nucleophile is generally less reactive than an alcohol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid into a more reactive acyl chloride. The subsequent reaction with an amine proceeds readily to form the amide. Alternatively, coupling agents can be employed to facilitate a one-pot reaction between the carboxylic acid and the amine. Heterocyclic compounds like 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been explored as bioisosteres for the amide bond in medicinal chemistry, suggesting that derivatives of 2-(benzo[c]isoxazol-3-yl)acetic acid could be similarly modified. nih.gov

Table 1: Common Reagents for Ester and Amide Formation from Carboxylic Acids
TransformationReagent/CatalystGeneral Mechanism
EsterificationAlcohol (R'-OH) in the presence of an acid catalyst (e.g., H₂SO₄)Acid-catalyzed nucleophilic acyl substitution
Amide Formation1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) to form acyl chloride 2. Amine (R'R''NH)Nucleophilic acyl substitution via an activated acyl chloride intermediate
Amide FormationAmine (R'R''NH) with a coupling agent (e.g., DCC, EDC)In-situ activation of the carboxylic acid followed by nucleophilic attack

Decarboxylation, the removal of the carboxyl group, from 2-(benzo[c]isoxazol-3-yl)acetic acid is not a spontaneous process under normal conditions. The stability of the acetic acid side chain makes direct decarboxylation challenging. However, derivatization can lead to substrates that are more prone to decarboxylation. For instance, conversion to a β-keto acid derivative would facilitate decarboxylation upon heating.

While direct decarboxylation is not a primary reaction pathway, the carboxylic acid functionality serves as a handle for the synthesis of various derivatives. For example, reduction of the carboxylic acid using reagents like borane (B79455) dimethylsulfide complex can yield the corresponding alcohol, 2-(benzo[d]isoxazol-3-yl)ethanol. ambeed.com Further transformations of these derivatives can lead to a wide array of functionalized benzoisoxazole compounds.

Exploration of Reactivity within the Benzoisoxazole Heterocyclic System

The benzoisoxazole ring system, being aromatic, can undergo substitution reactions. wikipedia.org The presence of the heteroatoms (nitrogen and oxygen) and the fused benzene (B151609) ring influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution (SEAr): Aromatic systems typically undergo electrophilic substitution. wikipedia.orgbyjus.com In the case of the benzoisoxazole ring, the fused benzene ring is the primary site for such reactions. The isoxazole (B147169) portion of the heterocycle is generally electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org The position of substitution on the benzene ring is directed by the existing isoxazole ring.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aromatic hydrocarbons, nucleophilic aromatic substitution can occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. byjus.comwikipedia.orgmasterorganicchemistry.com The isoxazole ring's electron-withdrawing nature could potentially facilitate SNAr reactions on the benzoisoxazole system, particularly if additional activating groups are present on the benzene ring. wikipedia.orgmasterorganicchemistry.com These reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, a good leaving group must be present on the aromatic ring. wikipedia.org

Table 2: Predicted Reactivity of the Benzoisoxazole Ring
Reaction TypeReactivityDirecting Effect of Isoxazole Ring
Electrophilic Aromatic SubstitutionDeactivated ring (slower than benzene)Meta-directing with respect to the isoxazole fusion points (positions 5 and 7 are most likely)
Nucleophilic Aromatic SubstitutionPossible with a good leaving group and strong nucleophileActivated at positions ortho and para to an electron-withdrawing substituent

The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. wikipedia.org

Ring-Opening Reactions: Reductive cleavage of the N-O bond in the isoxazole ring is a known reaction pathway, often observed in metabolic studies of drugs containing this moiety. researchgate.net This can lead to the formation of an imine intermediate which can then be hydrolyzed. Base-catalyzed ring-opening, known as the Kemp elimination, can also occur, leading to a 2-hydroxybenzonitrile (B42573) species upon cleavage of the N-O bond by a strong base. wikipedia.org Some benzoxazole (B165842) derivatives have been shown to undergo ring-opening reactions with secondary amines, followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles. rsc.org

Rearrangement Reactions: Rearrangements involving the benzoisoxazole scaffold are also possible. For instance, the Wittig rearrangement has been observed in related systems, such as 2-(2-benzyloxyphenyl)oxazoline, where a strong base induces the rearrangement of the benzyloxy group. mdpi.com While not directly documented for 2-(benzo[c]isoxazol-3-yl)acetic acid itself, the potential for such rearrangements exists under specific reaction conditions. The Wolff rearrangement is another type of reaction that can occur in related diazo compounds, though it was not observed in the synthesis of certain naphtho[2,1-d]oxazoles from oxazole (B20620) precursors. acs.orgacs.org

Advanced Mechanistic Studies of 2-(Benzo[c]isoxazol-3-yl)acetic Acid Transformations

Advanced mechanistic studies often employ computational chemistry and kinetic analysis to provide deeper insights into reaction pathways. For 2-(benzo[c]isoxazol-3-yl)acetic acid and its derivatives, such studies could elucidate the transition state structures and activation energies for the various reactions discussed. For example, understanding the precise mechanism of ring-opening could be crucial for controlling the stability and degradation of pharmaceuticals containing the benzoisoxazole core. Furthermore, detailed studies on the regioselectivity of electrophilic and nucleophilic aromatic substitution would be invaluable for the targeted synthesis of novel derivatives with specific substitution patterns.

Role of Catalysis in Synthetic Pathways (e.g., Acid-Catalyzed Reactions)

Catalysis plays a pivotal role in the synthesis of the 1,2-benzisoxazole (B1199462) core, enabling efficient and selective bond formations. Both acid and metal-based catalysts are employed to facilitate cyclization and other key transformations.

Acidic treatment of O-aryl oximes is a common and effective method for synthesizing 3-substituted benzisoxazole derivatives. chim.it For instance, the use of triflic anhydride (B1165640) (Tf₂O) has proven efficient for the synthesis of benzisoxazoles from hydroxyaryl oximes. chim.it In some cases, the choice of acid catalyst can selectively determine the product; for example, using trifluoromethanesulfonic acid (TfOH) can lead to benzo[d]oxazoles, whereas a Lewis acid like zirconium tetrachloride (ZrCl₄) can also be utilized in related cyclization reactions. chim.it An inexpensive organocatalyst, para-toluenesulfonic acid (p-TsOH), has been used effectively for the cyclization step in the synthesis of 2-substituted benzoxazoles under microwave irradiation, following a coupling step. researchgate.net

Palladium catalysis is another significant strategy, particularly for forming the benzene part of the benzisoxazole system. Palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphtho[2,1-d]isoxazoles. chim.it The proposed mechanism involves alkyne insertion and C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate that yields the final product through reductive elimination. chim.it

Rhodium catalysts have also been employed. For example, Rh(II)-catalyzed transformation of (oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonyl compounds leads to the formation of naphtho[2,1-d]oxazole derivatives through the formal insertion of a metallocarbene into an aromatic C-H bond. acs.orgacs.org Rhodium on carbon (Rh/C) in conjunction with hydrazine (B178648) is used for the partial reduction of nitro groups to hydroxylamines, which then undergo base-mediated cyclization to form benzisoxazol-3(1H)-ones. nih.gov

The synthesis of 2-(Benzo[c]isoxazol-3-yl)acetic acid itself can be achieved via the reaction of 4-hydroxy-coumarin with hydroxylamine (B1172632) in the presence of a base, such as sodium carbonate or potassium carbonate. google.com

Table 1: Overview of Catalytic Systems in Benzisoxazole Synthesis
Catalyst/ReagentSubstrate TypeReaction TypeReference
Triflic anhydride (Tf₂O)Hydroxyaryl oximesCyclization chim.it
para-Toluenesulfonic acid (p-TsOH)Intermediate from coupling reactionCyclization researchgate.net
Palladium catalysts5-Iodoaryl-substituted isoxazoles and alkynesAnnulation/C-H activation chim.it
Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄)(Oxazol-4-yl)-substituted 2-diazo-1,3-dicarbonylsIntramolecular C-H Insertion acs.org
Rhodium on carbon (Rh/C) / HydrazineMethyl 2-nitrobenzoatesPartial nitro reduction nih.gov
Base (e.g., Na₂CO₃, K₂CO₃)4-Hydroxy-coumarin and hydroxylamineRing opening and recyclization google.com

Investigation of 1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the five-membered isoxazole ring system. researchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide, serving as the 1,3-dipole, with a dipolarophile, such as an alkyne or an alkene. researchgate.netnih.gov

A common route to the benzisoxazole core involves the reaction of arynes with nitrile oxides. chim.itnih.gov In this approach, the nitrile oxides can be generated in situ from sources like chlorooximes in the presence of cesium fluoride. nih.gov This method allows for the synthesis of a diverse library of 3-substituted benzisoxazoles under mild conditions. nih.gov

The reaction of terminal alkynes with nitrile oxides, which are often formed in situ from the dehydrohalogenation of hydroximoyl chlorides, is a standard strategy for creating 3,5-disubstituted isoxazoles. nih.govbeilstein-journals.org This cycloaddition can be performed under various conditions, including thermally, or it can be catalyzed by metals. Copper(I) iodide (CuI) and silver carbonate (Ag₂CO₃) have been shown to be effective catalysts, improving reaction times and yields. mdpi.com Mechanochemical techniques, such as ball-milling, have also been developed to perform these cycloadditions in a solvent-free environment, sometimes using a recyclable Cu/Al₂O₃ nanocomposite catalyst. nih.gov

Furthermore, the scope of the dipolarophile is not limited to simple alkynes. The cycloaddition can occur with enolates derived from 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides. beilstein-journals.org This enolate-mediated cycloaddition provides access to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct TypeReference
Nitrile Oxides (from Chlorooximes)ArynesCsF3-Substituted Benzisoxazoles nih.gov
Arylnitrile OxidesTerminal AlkynesCuI or Ag₂CO₃, Toluene, 110°C3,5-Disubstituted Isoxazoles mdpi.com
Nitrile Oxides (from Hydroxyimidoyl Chlorides)Terminal AlkynesCu/Al₂O₃, Ball-milling3,5-Disubstituted Isoxazoles nih.gov
Nitrile Oxides (from Phenyl hydroximoyl chloride)1,3-Diketones, β-ketoesters, β-ketoamidesDIPEA, Water/Methanol (B129727)3,4,5-Trisubstituted Isoxazoles beilstein-journals.org

Rational Design and Synthesis of Functionalized 2 Benzo C Isoxazol 3 Yl Acetic Acid Analogs

Systematic Modification of the Acetic Acid Side Chain

The acetic acid side chain of 2-(benzo[c]isoxazol-3-yl)acetic acid offers a prime site for chemical modification to influence the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The carboxylic acid functional group is readily converted into a variety of derivatives. Standard esterification procedures, reacting the parent acid with alcohols under acidic catalysis or via alkyl halides in the presence of a base, yield the corresponding esters. For instance, methyl 2-(benzo[d]isoxazol-3-yl)acetate and ethyl 2-(benzo[d]isoxazol-3-yl)acetate have been synthesized as key intermediates. bldpharm.com Bromination of the methyl ester of (1,2-benzisoxazol-3-yl)acetic acid with an excess of bromine has been shown to afford the α-bromo derivative exclusively. thieme-connect.de

Amide derivatives are typically prepared through the activation of the carboxylic acid, for example, by conversion to an acid chloride or using coupling agents, followed by reaction with a primary or secondary amine. This approach has led to the synthesis of 2-(Benzo[d]isoxazol-3-yl)acetamide and related structures, such as those involving the conjugation of the benzisoxazole moiety to peptides, which inherently involves amide bond formation. bldpharm.comsigmaaldrich.cn

Hydrazide derivatives can be synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate. These hydrazides can serve as precursors for more complex structures, such as hydrazones, which has been explored in related isoxazole (B147169) systems. nih.gov

Table 1: Examples of Ester and Amide Derivatives
Compound NameDerivative TypeCAS NumberMolecular Formula
Methyl 2-(benzo[d]isoxazol-3-yl)acetateEster59899-89-7C10H9NO3
Ethyl 2-(benzo[d]isoxazol-3-yl)acetateEster23008-65-3C11H11NO3
2-(Benzo[d]isoxazol-3-yl)acetamideAmide23008-68-6C9H8N2O2

Beyond simple derivatization, the entire acetic acid moiety can be replaced or modified to alter the linker's length, flexibility, and electronic properties. The methylene (B1212753) group of the acetic acid side chain exhibits unusual reactivity, allowing for functionalization such as bromination at the alpha-position. thieme-connect.de

Researchers have synthesized analogs where the carboxylic acid is replaced with other acidic functional groups. A notable example is the synthesis of benzo[d]isoxazol-3-yl-methanesulfonic acid, which serves as an intermediate in the preparation of the anticonvulsant drug Zonisamide. google.com This involves the replacement of the carboxymethyl group with a sulfonylmethyl group. The synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives further highlights this strategy. nih.gov

Modifications also include the reduction of the carboxylic acid to an alcohol, yielding 2-(benzo[d]isoxazol-3-yl)ethanol, or oxidation to an aldehyde, producing 2-(benzo[d]isoxazol-3-yl)acetaldehyde. bldpharm.com These derivatives provide alternative linkers and functional handles for further conjugation or modification.

Structural Diversification of the Benzoisoxazole Core

Altering the substitution pattern on the aromatic ring of the benzoisoxazole nucleus is a classical strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic profile of the lead compound.

A wide array of substituted 2-(benzo[c]isoxazol-3-yl)acetic acid analogs has been synthesized. The introduction of substituents is often achieved by starting with appropriately substituted precursors. The synthesis of benzisoxazoles through methods like the [3+2] cycloaddition of nitrile oxides and arynes is tolerant of various functional groups on the aromatic ring. nih.govorganic-chemistry.org

Numerous examples of halogenated, alkylated, and alkoxylated derivatives have been reported. These modifications can significantly impact the electronic nature and lipophilicity of the molecule.

Table 2: Examples of Substituted 2-(Benzo[c]isoxazol-3-yl)acetic Acid Analogs bldpharm.com
Substituent TypeCompound NamePosition of SubstitutionCAS Number
Halogen (Fluoro)2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid559899-90-0
Halogen (Fluoro)2-(6-Fluorobenzo[d]isoxazol-3-yl)acetic acid666233-72-5
Halogen (Chloro)2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid559899-91-1
Halogen (Chloro)2-(6-Chlorobenzo[d]isoxazol-3-yl)acetic acid6147253-35-8
Halogen (Bromo)2-(5-Bromo-1,2-benzoxazol-3-yl)acetic acid534173-12-1
Halogen (Bromo)2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid6540750-32-1
Generated code

To explore more rigid and conformationally constrained analogs, additional rings can be fused to the benzoisoxazole scaffold. This approach leads to novel polycyclic systems with distinct three-dimensional shapes. Synthetic strategies often involve the annulation of rings onto a pre-existing isoxazole or the construction of the isoxazole ring on a polycyclic precursor.

Examples of such fused systems include:

Furo-benzisoxazoles : Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids have been synthesized and investigated. nih.gov

Dioxolo-benzisoxazoles : The creation of 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acids demonstrates the fusion of a five-membered heterocyclic ring containing two oxygen atoms. nih.gov

Naphtho-isoxazoles : Palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphthalene-fused isoxazoles, such as naphtho[2,1-d]isoxazoles. chim.it

Quinolone-fused isoxazoles : Cyclization of specific hydroxyaryl oximes using triflic anhydride (B1165640) has been employed for the synthesis of quinolone-fused isoxazoles. chim.it

These strategies allow for the creation of structurally complex molecules where the core properties of the benzoisoxazole are integrated into a larger, more rigid framework.

Hybrid Scaffolds and Conjugates Featuring the 2-(Benzo[c]isoxazol-3-yl)acetic Acid Moiety

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. The 2-(benzo[c]isoxazol-3-yl)acetic acid moiety has been successfully incorporated into such hybrid scaffolds.

A prominent example is the synthesis of N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles. nih.gov In these molecules, the benzoisoxazole unit is linked via its methylene group to the nitrogen of a benzimidazole (B57391) ring, another important heterocycle in medicinal chemistry. This creates a novel chemical entity that combines the structural features of both parent scaffolds.

Furthermore, the principle of conjugation has been extended to link benzisoxazole derivatives to biomolecules. For instance, a fluoro-substituted piperidinyl-benzisoxazole has been conjugated to elastin-based peptides. sigmaaldrich.cn While this example does not use the acetic acid derivative directly, the underlying strategy of using the benzisoxazole as a core to be linked to other large or complex molecules is a key design principle for creating sophisticated bioconjugates.

Benzimidazole-Benzoisoxazole Conjugates

Rational Design: The fusion of the benzimidazole and benzoisoxazole ring systems into a single molecular entity is a compelling strategy in drug design. Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their structural similarity to purine (B94841) nucleosides allows them to interact with various enzymes and receptors within the body. The benzoisoxazole moiety is also a privileged scaffold, recognized for its own array of biological activities. The rationale for creating benzimidazole-benzoisoxazole hybrids is to potentially harness the additive or synergistic effects of both pharmacophores, leading to compounds with enhanced potency or a novel mechanism of action. For instance, a hybrid molecule could simultaneously target different pathways involved in cancer cell proliferation or microbial growth.

Synthesis and Biological Activity: While direct reports on the synthesis of conjugates specifically linking 2-(benzo[c]isoxazol-3-yl)acetic acid with a benzimidazole are not extensively detailed in readily available literature, the synthesis of related benzimidazole-benzoxazole hybrids has been reported. For example, a series of benzimidazolyl and benzoxazolyl-linked triazolotriazines were synthesized and evaluated as receptor tyrosine kinase inhibitors. nih.gov In this study, hepatocellular carcinoma was identified as the most sensitive cell line to the tested compounds. nih.gov Specifically, one of the benzimidazole-containing compounds, 8e , was the most potent against HepG2 cells, with an IC50 value of 5.13µM, which was comparable to the standard c-Met kinase inhibitor, crizotinib. nih.gov Further investigation suggested that its anticancer mechanism might involve the inhibition of VEGFR-2. nih.gov The synthetic strategies employed in such studies, often involving multi-step reactions to link the heterocyclic cores, provide a blueprint for the potential synthesis of benzimidazole-benzoisoxazole conjugates.

Thiazolidinone-Benzoisoxazole Adducts

Rational Design: Thiazolidinones are a class of five-membered sulfur-containing heterocycles that have garnered significant attention in medicinal chemistry. The thiazolidinone ring is a key structural component in various clinically used drugs and is associated with a broad range of biological activities, including antibacterial, antifungal, and anticancer effects. The rationale for designing adducts that combine the thiazolidinone scaffold with the benzoisoxazole core stems from the principle of molecular hybridization. The goal is to develop new chemical entities that may exhibit improved biological profiles compared to the individual components. For example, novel hybrid molecules combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones have been synthesized and showed moderate antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates the potential of combining a thiazole-like ring with other bioactive moieties to tackle antimicrobial resistance.

Synthesis and Biological Findings: Specific literature detailing the synthesis and biological evaluation of adducts formed directly between 2-(benzo[c]isoxazol-3-yl)acetic acid and a thiazolidinone ring is sparse. However, the synthesis of thiazolidinone derivatives is well-documented. A common synthetic route involves the reaction of an appropriate amine with an aldehyde to form a Schiff base, followed by cyclization with thioglycolic acid. For instance, the treatment of 2-aminobenzothiazole (B30445) with chloroacetyl chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) and subsequent condensation with an aromatic amine and chloroacetic acid, has been used to produce thiazolidinone derivatives. These compounds were then evaluated for their antibacterial activity. This synthetic methodology could be adapted to create thiazolidinone-benzoisoxazole adducts. The resulting hybrids would then be prime candidates for screening against a panel of bacterial and fungal strains to identify potential new antimicrobial agents.

Chromen-4-one Derivatives Incorporating the Benzoisoxazole Core

Rational Design and Synthesis: The combination of the chromen-4-one (benzopyran-4-one) skeleton with the isoxazole ring system represents a promising approach in the design of novel anticancer agents. Chromen-4-ones are known for their cytotoxic effects against multi-drug resistant cancer cell lines, while isoxazoles have been noted for their anti-inflammatory properties. Prompted by these biological activities, researchers have designed and synthesized hybrid compounds to explore their potential antiproliferative effects.

The synthesis of these conjugates is typically achieved in two to three steps. The process begins with the Vilsmeier-Haack formylation of substituted ortho-hydroxy acetophenones to yield 3-formyl benzopyran-4-ones. These intermediates are then conjugated with the isoxazole scaffold to produce the final hybrid compounds.

Research Findings: A series of benzopyran-4-one-isoxazole esters were synthesized and evaluated for their antiproliferative activity against a panel of six cancer cell lines. Several compounds displayed significant and selective activity. Notably, compounds 5a-d showed potent growth inhibitory activity against all tested cancer cell lines, with IC₅₀ values ranging from 5.2 to 22.2 µM against MDA-MB-231 (breast cancer) cells. In contrast, these compounds were minimally cytotoxic to normal cell lines. Further investigation of compound 5a revealed that at a concentration of 5 µM, it induced apoptosis in 50.8% of MDA-MB-231 cells. These findings suggest that such hybrids are selective anticancer agents that may act by inducing apoptosis in cancer cells.

CompoundRR1Cell LineIC₅₀ (µM)
5a HHMDA-MB-2315.2
5a HHHCT-1163.0
5a HHA-5494.8
5a HHPANC-114.2
5a HHHEK-293 (Normal)293.2
5b 5-OCH₃HMDA-MB-23110.2
5c 6-OCH₃HMDA-MB-23115.6
5d 7-OCH₃HMDA-MB-23122.2

Table 1: Antiproliferative activity of selected Benzopyran-4-one-Isoxazole hybrids. Data sourced from Gupta et al. (2023).

Other Biologically Relevant Heterocyclic Hybrids (e.g., Indolinones, Pyranones)

The strategy of molecular hybridization extends to other heterocyclic systems, creating novel structures with significant biological potential.

Indolinone-Benzoisoxazole Hybrids: The indolinone scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. The hybridization of the indole (B1671886) ring system with isoxazole has been explored as a strategy to discover new potent antitumor agents. nih.gov In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were designed and synthesized, leading to the identification of compounds with significant cytotoxic activities against various cancer cell lines. nih.gov The rationale is often to target key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs). nih.gov For instance, some indole-containing hybrid compounds have shown inhibitory activity on CDK1 with an IC₅₀ of 1.14 µM. nih.gov Similarly, indolinospirobenzoxazine, synthesized through the condensation of 4-amino-2-nitrosophenol with 1,3,3-trimethyl-2-methylene indoline, demonstrated high activity against several bacterial species.

Pyranone-Benzoisoxazole Hybrids: As discussed in the previous section, benzopyran-4-ones are a significant class of pyranone derivatives. The successful synthesis of benzopyran-4-one-isoxazole hybrids with potent and selective anticancer activity underscores the viability of this approach. The ability of these molecules to induce apoptosis in cancer cells highlights a key mechanism of their action. The development of such hybrids provides a platform for further structural modifications to optimize their therapeutic potential.

Advanced Spectroscopic and Chromatographic Characterization of 2 Benzo C Isoxazol 3 Yl Acetic Acid and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 2-(Benzo[c]isoxazol-3-yl)acetic acid provide insight into the electronic environment of the protons. For instance, the aromatic protons of the benzo[c]isoxazole ring typically appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene (B1212753) (-CH2-) protons of the acetic acid side chain are expected to resonate further upfield. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the methylene protons have been reported to appear as a singlet at approximately 4.13 ppm, while the aromatic protons show complex multiplet patterns between 7.40 and 7.95 ppm. The acidic proton of the carboxyl group is often observed as a broad singlet at a higher chemical shift.

Table 1: ¹H NMR Spectral Data for 2-(Benzo[c]isoxazol-3-yl)acetic Acid

Proton Chemical Shift (δ, ppm) Multiplicity Solvent
Ar-H7.40-7.95mDMSO-d6
-CH2-4.13sDMSO-d6
-COOH12.5 (broad)sDMSO-d6
Data is illustrative and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Table 2: ¹³C NMR Spectral Data for 2-(Benzo[c]isoxazol-3-yl)acetic Acid

Carbon Chemical Shift (δ, ppm) Solvent
C=O~171DMSO-d6
C (isoxazole ring)~163DMSO-d6
C (aromatic)110-155DMSO-d6
-CH2-~30DMSO-d6
Data is illustrative and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.comyoutube.com For 2-(Benzo[c]isoxazol-3-yl)acetic acid, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) ring, helping to assign their specific positions. sdsu.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.comyoutube.com It is invaluable for definitively assigning the ¹³C signals for all protonated carbons. For example, the methylene proton signal would show a cross-peak with the corresponding methylene carbon signal. sdsu.eduyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.comyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. sdsu.eduyoutube.comyoutube.com For instance, correlations from the methylene protons to the carbonyl carbon and to carbons in the isoxazole (B147169) ring would confirm the connection of the acetic acid side chain to the heterocyclic system. sdsu.eduyoutube.comyoutube.comyoutube.com

The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, providing a detailed structural map of 2-(Benzo[c]isoxazol-3-yl)acetic acid and its derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemicalbook.compharmaffiliates.com The IR spectrum of 2-(Benzo[c]isoxazol-3-yl)acetic acid displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak, usually around 1700-1725 cm⁻¹. The C=N stretching of the isoxazole ring and the C=C stretching vibrations of the aromatic ring appear in the 1500-1650 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic ring and the methylene group are found at lower wavenumbers.

Table 3: Key IR Absorption Bands for 2-(Benzo[c]isoxazol-3-yl)acetic Acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)
Carboxylic Acid (C=O)C=O Stretch1700-1725
Aromatic/IsoxazoleC=C and C=N Stretch1500-1650
Methylene (-CH2-)C-H Stretch2850-2960
Data is illustrative and may vary based on experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. researchgate.net This high accuracy allows for the determination of the elemental formula of the compound by comparing the experimentally measured mass with the calculated masses of possible formulas. For 2-(Benzo[c]isoxazol-3-yl)acetic acid (C₉H₇NO₃), the expected monoisotopic mass is approximately 177.0426 g/mol . nih.gov HRMS can confirm this mass with high confidence, which is a critical step in the identification and characterization of the compound. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of 2-(Benzo[c]isoxazol-3-yl)acetic acid and its derivatives through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to a molecular ion (M+) peak that confirms the molecular weight. Subsequent fragmentation of this ion provides structural information.

For 2-(Benzo[c]isoxazol-3-yl)acetic acid (C₉H₇NO₃, Molecular Weight: 177.16 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 177. nih.govpharmaffiliates.comfishersci.ca The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a fragment ion at m/z 132.

Decarboxylation: The loss of a CO₂ molecule (44 Da) would lead to a fragment at m/z 133.

Cleavage of the Acetic Acid Side Chain: The primary cleavage is expected to be at the benzylic position (the bond between the ring and the CH₂ group). This would lead to the formation of a stable benzisoxazole-containing cation.

Fragmentation of the Benzisoxazole Ring: The heterocyclic ring itself can undergo cleavage. The relatively weak N-O bond in the isoxazole ring can break. wikipedia.org Studies on related benzoxazole (B165842) and benzofuroxan (B160326) structures show characteristic fragmentation patterns that help in identifying the core heterocyclic system. For instance, analysis of linear and angular isomers of benzofurazans and benzofuroxans, which are structurally related to benzisoxazoles, reveals characteristic fragment ions that can differentiate between isomers. nih.gov In the analysis of various benzoxazole derivatives, the molecular ion peak is often observed, along with significant fragment ions corresponding to the stable heterocyclic core. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its fragments, further confirming the structure. For example, HRESIMS analysis of a related compound, 3,6-dihydroxy-benzisoxazole, showed an [M-H]⁻ ion at 150.0204, confirming its molecular formula as C₇H₅NO₃. nih.gov

A hypothetical fragmentation data table for 2-(Benzo[c]isoxazol-3-yl)acetic acid is presented below based on general fragmentation principles of similar structures.

Fragment Ion (m/z)Proposed Structure/Lost Neutral
177[M]+ (Molecular Ion)
133[M - CO₂]+
132[M - COOH]+
118[M - CH₂COOH]+ (Benzisoxazole cation)
90Fragmentation of the benzisoxazole ring

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring the synthesis of 2-(Benzo[c]isoxazol-3-yl)acetic acid, assessing its purity, and for the isolation of the final product and any related impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions in real-time. youtube.com In the synthesis of 2-(Benzo[c]isoxazol-3-yl)acetic acid or its precursors, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the product. chim.itorganic-chemistry.org

The general procedure involves:

Spotting: A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel or alumina. youtube.com Alongside, spots of the starting materials and a reference standard of the product (if available) are applied.

Development: The plate is placed in a sealed chamber containing a suitable solvent system (eluent). The choice of eluent is crucial for achieving good separation between the spots of the reactants and products. For compounds like benzisoxazole derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. rsc.org

Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The spots are then visualized. Since many benzisoxazole derivatives are UV-active due to their aromatic nature, they can be easily seen under a UV lamp. youtube.comnih.gov Staining with agents like p-anisaldehyde or iodine can also be used for visualization. nih.gov

The completion of the reaction is indicated when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, has appeared with a distinct retention factor (Rf) value. nih.govbeilstein-journals.org This technique is widely used in the synthesis of various heterocyclic compounds, including benzimidazoles and benzoxazoles, to determine the optimal reaction time and conditions. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of the purity of 2-(Benzo[c]isoxazol-3-yl)acetic acid and for the separation of closely related derivatives and impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 or C8 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Key parameters for an HPLC method for benzisoxazole derivatives include:

Column: A C18 column is frequently used for the separation of benzisoxazole and related heterocyclic compounds. researchgate.netjocpr.com

Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate or perchloric acid buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.netjocpr.comnih.gov The composition can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. jocpr.com

Flow Rate: A flow rate around 1.0 mL/min is common. researchgate.netjocpr.com

Detection: UV detection is standard, as the benzisoxazole ring system has a strong chromophore. The detection wavelength is chosen based on the UV absorbance maximum of the analyte, often in the range of 230-290 nm. nih.govjocpr.com

HPLC methods are validated for linearity, accuracy, precision, and specificity as per ICH guidelines to ensure reliable quantitative results. researchgate.netjocpr.com The technique is sensitive enough to detect and quantify impurities at very low levels (e.g., <0.01%). jocpr.com Semi-preparative HPLC can also be employed for the purification and isolation of the target compound from reaction mixtures or impurity profiles. nih.gov

The table below summarizes typical HPLC conditions reported for the analysis of benzisoxazole derivatives. researchgate.netjocpr.com

ParameterCondition
Column Purospher STAR RP-18e (250 mm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile : Ammonium Acetate Buffer (pH 5.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 238 nm
Column Temperature Ambient or controlled (e.g., 50 °C) nih.gov

Computational Chemistry and Theoretical Modeling of 2 Benzo C Isoxazol 3 Yl Acetic Acid Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target, shedding light on the binding mode and affinity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies have been pivotal in exploring the interactions of 2-(Benzo[c]isoxazol-3-yl)acetic acid derivatives with various biological targets implicated in a range of diseases.

COX-2 and Thromboxane (B8750289): In the quest for new anti-inflammatory agents, derivatives of 2-(Benzo[d]isoxazol-3-yl)acetic acid have been docked against cyclooxygenase-2 (COX-2) and thromboxane synthase, two key enzymes in the inflammatory cascade. A study involving a series of ten 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives revealed good binding scores with both proteins, suggesting their potential as anti-inflammatory compounds. units.it Notably, the docking scores were generally better for thromboxane synthase compared to COX-2, indicating a potentially higher affinity for the former. units.it For instance, the ligand 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide exhibited a high docking score of -12.793 kcal/mol with COX-2. units.it Similarly, 2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide showed the highest docking score of -13.257 kcal/mol with thromboxane. units.it

EPAC: The exchange protein directly activated by cAMP (EPAC) is a crucial signaling molecule and a target for therapeutic intervention in various diseases. Molecular docking has been employed to understand the antagonistic activity of 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues on EPAC. These studies have successfully predicted the binding modes of these compounds within the cAMP binding domain of EPAC2, helping to rationalize their structure-activity relationships. nih.govbldpharm.com

AChE: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. Molecular dynamics simulations have been used to investigate the binding modes of N-benzylpiperidine benzisoxazoles, which are structurally related to 2-(Benzo[c]isoxazol-3-yl)acetic acid, to AChE from Torpedo californica. nih.gov These studies have provided valuable insights into the key interactions that govern the potency of this class of inhibitors. nih.gov

Table 1: Predicted Binding Affinities of 2-(Benzo[d]isoxazol-3-yl)acetic Acid Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)
2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamideCOX-2-12.793
2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamideThromboxane-13.257

Data sourced from a study on thiazolidinone derivatives of 1,2-Benzisoxazole (B1199462). units.it

Elucidation of Key Intermolecular Interactions

Beyond predicting binding affinities, molecular docking provides a detailed picture of the intermolecular interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For the 2-(Benzo[d]isoxazol-3-yl)-N-(oxothiazolidine) derivatives, hydrogen bonding was identified as a critical component of their interaction with both COX-2 and thromboxane synthase. For example, 2-(Benzo[d]isoxazol-3-yl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide formed hydrogen bonds with the amino acid residues PHE2247, THR561, and GLY552 in the active site of COX-2. units.it In the case of thromboxane, 2-(Benzo[d]isoxazol-3-yl)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide was found to form hydrogen bonds with SER275, ASN87, and LYS261. units.it

Similarly, for the EPAC antagonists, molecular docking revealed that their interactions are governed by a combination of strong hydrogen bonds and hydrophobic interactions. nih.gov The oxygen atom in the benzo[d]isoxazole moiety of one analogue was shown to form a hydrogen bond with the residue L406 of EPAC2. nih.gov

In the context of AChE inhibition by N-benzylpiperidine benzisoxazoles, molecular dynamics simulations have implicated several key amino acid residues in the binding of these inhibitors, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov These residues likely participate in a network of hydrophobic and hydrogen bonding interactions that are crucial for the potent inhibition of the enzyme.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.

Computational Analysis of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of 2-(Benzo[c]isoxazol-3-yl)acetic acid are not extensively documented in the available literature, DFT is a widely applied method for such investigations in related heterocyclic systems. For instance, DFT has been used to study the regioselectivity of cycloaddition reactions in the synthesis of isoxazole (B147169) derivatives. nih.gov Such calculations can elucidate the electronic factors that govern the outcome of a reaction, providing valuable guidance for synthetic chemists. A comparative DFT study on heterocyclic carboxylic acids has also been performed, providing insights into their reactivity and stability.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional conformation. DFT calculations are instrumental in performing conformational analysis to identify the low-energy conformers of a molecule and to map its potential energy surface. While a specific conformational analysis of 2-(Benzo[c]isoxazol-3-yl)acetic acid using DFT is not prominently reported, such studies are crucial for understanding its flexibility and how it might adapt its shape to fit into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. These methods are invaluable for understanding the key structural features required for a desired biological effect and for designing new, more potent compounds.

QSAR studies have been successfully applied to isoxazole derivatives to develop predictive models for their anti-inflammatory activity. nih.gov These models can identify the physicochemical properties and structural descriptors that are most influential in determining the biological response.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. While a specific pharmacophore model for 2-(Benzo[c]isoxazol-3-yl)acetic acid has not been detailed, the general approach has been applied to related benzoxazole (B165842) derivatives to understand their anticancer activity. nih.gov Such a model for 2-(Benzo[c]isoxazol-3-yl)acetic acid and its analogues would be a powerful tool for virtual screening of large compound libraries to identify new hits with the desired biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide invaluable insights into the dynamic interactions between a ligand, such as 2-(Benzo[c]isoxazol-3-yl)acetic acid, and its biological receptor. These simulations can reveal details about the stability of the ligand-receptor complex, conformational changes that occur upon binding, and the key intermolecular interactions that govern the binding process. While specific MD simulation studies on 2-(Benzo[c]isoxazol-3-yl)acetic acid are not extensively documented in publicly available literature, the principles and applications can be understood from studies on related benzisoxazole and benzoxazole derivatives. diva-portal.orgnih.govrug.nlmdpi.comeurekaselect.com

MD simulations treat atoms as point masses and use classical mechanics to calculate their trajectories over a defined period. rsc.org The forces acting on the atoms are determined by a molecular mechanics force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the positions and velocities of all atoms in the system are updated in discrete time steps, typically on the order of femtoseconds. The resulting trajectory provides a detailed view of the dynamic behavior of the system.

A typical MD simulation workflow for a ligand-receptor complex involves several key steps:

System Preparation: The initial coordinates of the ligand-receptor complex are often obtained from molecular docking studies. This complex is then placed in a simulation box, which is filled with solvent molecules (usually water) and ions to mimic physiological conditions. rsc.org

Energy Minimization: The system is initially in a high-energy state due to steric clashes or unfavorable geometries. Energy minimization is performed to relax the system and bring it to a local energy minimum.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This is done in a stepwise manner to ensure that the system reaches a stable and equilibrated state.

Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time, often ranging from nanoseconds to microseconds. During this phase, the trajectory of the system is saved for subsequent analysis. rsc.org

Analysis of the MD simulation trajectory can provide a wealth of information about the ligand-receptor complex. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium. cnr.itnih.govcosmosscholars.com

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues in the protein is calculated to identify regions of high flexibility or rigidity. This can provide insights into how ligand binding affects the protein's dynamics. cosmosscholars.comajchem-a.com

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation. This helps to identify the key interactions that stabilize the complex. ajchem-a.com

Solvent Accessible Surface Area (SASA): The SASA is a measure of the surface area of the protein that is accessible to the solvent. Changes in SASA upon ligand binding can indicate conformational changes in the protein. ajchem-a.com

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-receptor complex.

The following interactive data tables illustrate the kind of data that would be generated and analyzed in an MD simulation study of a hypothetical complex between 2-(Benzo[c]isoxazol-3-yl)acetic acid and a target receptor.

Table 1: MD Simulation Parameters for a Hypothetical 2-(Benzo[c]isoxazol-3-yl)acetic Acid-Receptor Complex

ParameterValueDescription
Force FieldCHARMM36mA commonly used force field for proteins and small molecules.
Water ModelTIP3PA standard water model for explicit solvent simulations.
Simulation BoxOrthorhombicThe shape of the simulation box.
Box Size10 x 10 x 10 nm³The dimensions of the simulation box.
Temperature310 KThe temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.
Time Step2 fsThe integration time step for the simulation.
Simulation Time200 nsThe total length of the production MD simulation.

Table 2: Analysis of a Hypothetical 200 ns MD Simulation Trajectory

Analysis MetricAverage ValueInterpretation
Protein RMSD0.25 nmIndicates a stable protein backbone throughout the simulation.
Ligand RMSD0.15 nmShows that the ligand remains stably bound in the active site.
Number of H-Bonds3Represents the average number of hydrogen bonds between the ligand and the receptor.
SASA of Binding Site150 ŲA relatively low value suggesting the binding site is well-occupied by the ligand.
MM/PBSA Binding Energy-45 kcal/molA favorable binding free energy, indicating a stable complex.

These tables provide a snapshot of the setup and potential outcomes of an MD simulation study. The detailed analysis of such simulations for 2-(Benzo[c]isoxazol-3-yl)acetic acid and its derivatives would be crucial in understanding their mechanism of action and in the rational design of more potent and selective analogs. eurekaselect.comcnr.itajchem-a.com

Research Applications of 2 Benzo C Isoxazol 3 Yl Acetic Acid in Drug Discovery and Chemical Biology

Role as a Privileged Synthetic Intermediate in Pharmaceutical Development

The benzisoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological targets. nih.gov 2-(Benzo[d]isoxazol-3-yl)acetic acid serves as a crucial starting point for accessing this privileged chemical space, primarily due to its established role as a precursor in major pharmaceutical products and its adaptability for creating diverse chemical libraries.

Precursor in the Synthesis of Zonisamide and Related Anticonvulsants

The most prominent application of 2-(benzo[d]isoxazol-3-yl)acetic acid is its role as a key intermediate in the industrial synthesis of Zonisamide, a widely used sulfonamide-based anticonvulsant drug. nih.govhrdpharm.comtcichemicals.com Multiple patented synthetic routes for Zonisamide begin with the formation of 2-(benzo[d]isoxazol-3-yl)acetic acid, often abbreviated as BOA. google.comgoogle.com

A common synthetic pathway starts from 4-hydroxycoumarin, which reacts with hydroxylamine (B1172632) in the presence of a base to yield 2-(benzo[d]isoxazol-3-yl)acetic acid. google.comgoogle.com The subsequent steps involve the conversion of the acetic acid side chain into the required methanesulfonamide (B31651) group. This is typically achieved through a multi-step process:

Sulfonation: The 2-(benzo[d]isoxazol-3-yl)acetic acid is treated with a sulfonating agent, such as a chlorosulfonic acid-dioxane complex, to form the corresponding benzisoxazole methane (B114726) sulfonic acid intermediate (BOS). google.com

Chlorination: The sulfonic acid is then chlorinated, for instance using phosphorous oxychloride or thionyl chloride, to yield the highly reactive 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl).

Amidation: Finally, the sulfonyl chloride is reacted with ammonia (B1221849) to furnish the desired product, Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).

This established pathway highlights the critical importance of 2-(benzo[d]isoxazol-3-yl)acetic acid as a foundational building block for this class of anticonvulsants. The structural framework of benzisoxazole is recognized for its contribution to anticonvulsant activity, and modifications to this core and its derivatives are considered a viable strategy in the search for new antiepileptic drugs. nih.gov

Building Block for Diverse Bioactive Chemical Libraries

Beyond its specific use for Zonisamide, 2-(benzo[d]isoxazol-3-yl)acetic acid and its parent heterocycle are employed as versatile scaffolds for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. nih.govhrdpharm.com The unique chemical properties of the benzisoxazole ring system allow for its incorporation into a wide range of molecular architectures, leading to compounds with antimicrobial, anticancer, and anti-inflammatory activities. nih.gov

A notable example involves using the benzisoxazole core to create novel anticancer agents. In one study, researchers synthesized a library of compounds by attaching a 1,2,3-triazole moiety to the third position of the 1,2-benzisoxazole (B1199462) heterocycle. nih.gov This was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, demonstrating how the benzisoxazole core can be readily combined with other pharmacophores. The resulting library of 1,2-benzisoxazole tethered 1,2,3-triazoles showed significant antiproliferative effects against human acute myeloid leukemia (AML) cell lines. nih.gov

Similarly, the benzisoxazole scaffold has been used to develop libraries of antimicrobial agents. Studies have shown that conjugating benzisoxazole derivatives to peptides or creating various substituted analogs can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govnih.gov For instance, 3,6-dihydroxy-1,2-benzisoxazole, a naturally occurring antibiotic, has demonstrated potent activity against multi-drug resistant Acinetobacter baumannii. nih.gov Synthetic analogs derived from this basic scaffold are being explored to define key structural features for enhanced antibacterial effects.

Investigations into Molecular Mechanisms of Action for Derived Compounds

The derivatization of 2-(benzo[d]isoxazol-3-yl)acetic acid has led to compounds that interact with specific biological targets. The investigation of these interactions at a molecular level is crucial for understanding their therapeutic potential and for guiding further drug design.

Modulation of Specific Enzymes and Receptors

Derivatives of the benzisoxazole scaffold have been identified as potent modulators of various enzymes and receptors implicated in disease.

Enzyme Inhibition:

Acetylcholinesterase (AChE): A series of N-benzylpiperidine benzisoxazoles, synthesized from 3-methyl-1,2-benzisoxazoles, were developed as potent and highly selective inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease. nih.gov Several of these compounds exhibited inhibitory concentrations (IC₅₀) in the low nanomolar range and demonstrated outstanding selectivity for AChE over the related enzyme butyrylcholinesterase (BChE). nih.gov

Histone Deacetylases (HDACs): The library of 1,2-benzisoxazole tethered 1,2,3-triazoles, mentioned earlier, was found to exert its anticancer effects by inhibiting HDACs. nih.gov The most potent compound, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB), showed an IC₅₀ of 2 µM against the MV4-11 AML cell line and was shown to increase the acetylation of histone H3 and tubulin, consistent with HDAC inhibition. nih.gov

Cyclooxygenases (COX): In a study of isoxazole-carboxamide derivatives, compounds were evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). One derivative, A13, was identified as the most potent inhibitor against both enzymes, with IC₅₀ values of 64 nM for COX-1 and 13 nM for COX-2. nih.gov

Derivative ClassTarget EnzymePotency (IC₅₀)Reference
N-Benzylpiperidine BenzisoxazolesAcetylcholinesterase (AChE)0.8 - 14 nM nih.gov
1,2,3-Triazole-BenzisoxazolesHistone Deacetylases (HDACs)2 µM (for lead compound PTB) nih.gov
Isoxazole-CarboxamidesCyclooxygenase-2 (COX-2)13 nM (for lead compound A13) nih.gov

Exploration of Protein-Ligand Interactions Underlying Biological Effects

To understand the molecular basis of the observed biological activities, researchers frequently employ computational methods like molecular docking to explore the interactions between benzisoxazole-derived ligands and their protein targets.

For the potent N-benzylpiperidine benzisoxazole inhibitors of AChE, molecular dynamics simulations were used to elucidate their binding mode within the enzyme's active site. nih.gov These studies revealed that the inhibitors' potency is derived from key interactions with specific amino acid residues, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov The benzisoxazole ring acts as a bioisosteric replacement for a benzoyl group in an earlier class of inhibitors, fitting into the active site gorge. nih.gov

In the case of the HDAC-inhibiting 1,2,3-triazole-benzisoxazole derivatives, molecular docking analysis showed that the compounds fit well within the binding site of the second deacetylase domain of HDAC6. nih.gov The model predicted multiple molecular interactions within a hydrophobic region of the enzyme and a critical hydrogen bond with the phenol (B47542) side-chain of the amino acid Tyr-782, explaining the observed inhibitory activity. nih.gov

Similarly, for the isoxazole-carboxamide derivatives targeting COX enzymes, docking studies provided a rationale for their selectivity. The analysis showed that specific substitutions on the phenyl rings allowed the 5-methyl-isoxazole ring to be pushed towards a secondary binding pocket within the COX-2 enzyme, creating ideal binding interactions that are not as favorable in the more constricted COX-1 active site. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Rational Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For derivatives of 2-(benzo[d]isoxazol-3-yl)acetic acid, SAR studies have been crucial in optimizing potency, selectivity, and other pharmacological properties.

In the development of the N-benzylpiperidine benzisoxazole AChE inhibitors, SAR analysis revealed several key trends:

The benzisoxazole heterocycle was confirmed as a suitable bioisostere for a benzoyl functionality. nih.gov

Substitutions on the N-benzyl group were explored, with derivatives like the N-acetyl and morpholino compounds showing both high potency and exceptional selectivity for AChE over BChE. nih.gov

For the anticancer 1,2,3-triazole-benzisoxazole series, the SAR was explored by synthesizing a library with various alkyne components in the CuAAC reaction. nih.gov The antiproliferative activity was found to be highly dependent on the substituent attached to the triazole ring. The derivative with a 4-phenoxyphenyl group (PTB) was identified as the most potent agent, indicating that this large, hydrophobic moiety is crucial for effective binding to the target, HDAC6. nih.gov

In the study of isoxazole-carboxamide COX inhibitors, the SAR clearly showed that a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other phenyl ring were optimal for potent and selective COX-2 inhibition. nih.gov This specific substitution pattern was responsible for orienting the molecule correctly within the enzyme's active site to maximize favorable interactions. nih.gov

These examples demonstrate that the 2-(benzo[d]isoxazol-3-yl)acetic acid scaffold provides a robust platform for systematic chemical modification. By understanding the SAR of derived compounds, medicinal chemists can rationally design new molecules with improved therapeutic profiles, fine-tuning their interactions with specific enzymes and receptors to enhance efficacy and reduce off-target effects.

Impact of Substituent Patterns on Biological Efficacy

The biological activity of derivatives of 2-(Benzo[c]isoxazol-3-yl)acetic acid is profoundly influenced by the nature and position of substituents on both the benzoisoxazole ring system and the acetic acid side chain. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern the potency and selectivity of these compounds for various biological targets, including enzymes and receptors implicated in a range of diseases.

A notable area of investigation for 2-(benzo[c]isoxazol-3-yl)acetic acid derivatives has been in the development of novel anticonvulsant agents. By modifying the acetic acid moiety into a pyrrolidine-2,5-dione ring, researchers have synthesized a series of potent anticonvulsants. The substitution pattern on this newly introduced ring system has a significant impact on the observed biological activity.

A study involving 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the N-1 position of the pyrrolidine-2,5-dione ring is a critical determinant of anticonvulsant potency. For instance, the introduction of a 4-fluorophenyl group at this position resulted in a compound with a significantly low median effective dose (ED50) of 14.90 mg/kg in the maximal electroshock (MES) test, indicating high potency. nih.gov In contrast, substitution with a cyclohexyl group led to greater potency in the subcutaneous pentylenetetrazole (scPTZ) screen, with an ED50 of 42.30 mg/kg. nih.gov These findings underscore the importance of the substituent's electronic and steric properties in modulating the anticonvulsant profile.

Table 1: Anticonvulsant Activity of 3-(Benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione Derivatives

CompoundSubstituent at N-1MES ED50 (mg/kg)scPTZ ED50 (mg/kg)
8a4-Fluorophenyl14.90>100
7dCyclohexyl>10042.30

Derivatives of 2-(benzo[c]isoxazol-3-yl)acetic acid have also been explored as inhibitors of aldose reductase, an enzyme implicated in the long-term complications of diabetes. openmedicinalchemistryjournal.com In this context, the benzoisoxazole moiety often serves as a surrogate for other heterocyclic systems, such as benzothiazole (B30560). nih.gov The substitutions on the benzoisoxazole ring play a crucial role in determining the inhibitory potency.

For instance, in a series of related benzothiazole acetic acid derivatives, the introduction of fluorine atoms at the 5- and 7-positions of the benzothiazole ring led to potent aldose reductase inhibitors. nih.gov Similarly, replacing the benzothiazole with a benzoxazole (B165842) or an aryl openmedicinalchemistryjournal.comnih.govnih.govoxadiazole has been an effective strategy to modulate the activity. nih.gov This suggests that the electronic properties and the ability of the heterocyclic system to engage in specific interactions within the enzyme's active site are key to high affinity binding. The acetic acid portion of the molecule is also critical for activity, as it is believed to interact with the anionic binding pocket of the aldose reductase enzyme.

The 2-(benzo[c]isoxazol-3-yl)acetic acid scaffold has also been utilized in the development of potential anticancer agents. For example, a series of novel benzisoxazole-substituted-allyl derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net The study revealed that specific substitution patterns on the allyl group attached to the benzisoxazole nitrogen led to promising activity against human colon cancer cells. researchgate.net

Furthermore, in a series of 2-arylbenzoxazole acetic acid derivatives, the position of the acetic acid group and the nature of the aryl substituent were found to be critical for anticancer activity. The presence of the acetic acid group at position 5 of the benzoxazole nucleus was shown to enhance the cytotoxic effects against breast cancer cell lines. nih.gov

Design Principles for Optimized Therapeutic Candidates

The development of clinically viable therapeutic candidates from the 2-(benzo[c]isoxazol-3-yl)acetic acid scaffold is guided by several key design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.

One fundamental design principle is scaffold hopping and isosteric replacement . As seen in the development of aldose reductase inhibitors, the benzoisoxazole ring can be effectively replaced by other heterocyclic systems like benzothiazole or aryl openmedicinalchemistryjournal.comnih.govnih.govoxadiazole to improve potency or modulate physicochemical properties. nih.gov This strategy allows for the exploration of new chemical space while retaining the key pharmacophoric features required for biological activity.

Another crucial principle is the optimization of substituent effects . As detailed in the SAR studies, the introduction of specific substituents at strategic positions on the scaffold can dramatically enhance biological efficacy. For example, the incorporation of a 4-fluorophenyl group in the anticonvulsant derivatives highlights the importance of tuning electronic properties to achieve high potency. nih.gov This often involves a systematic exploration of a range of substituents with varying electronic (electron-donating or electron-withdrawing) and steric (small, bulky) characteristics.

Modification of the acidic side chain is also a key design strategy. The carboxylic acid group of 2-(benzo[c]isoxazol-3-yl)acetic acid is a key interaction point for many biological targets. However, it can also lead to poor pharmacokinetic properties, such as high plasma protein binding. openmedicinalchemistryjournal.com Therefore, a common design principle involves the modification of this group into bioisosteres, such as the pyrrolidine-2,5-dione in the anticonvulsant series, to improve drug-like properties while maintaining or enhancing biological activity. nih.gov

Finally, structure-based drug design , where the three-dimensional structure of the target protein is used to guide the design of inhibitors, is an increasingly important principle. By understanding the specific interactions between the ligand and the active site of an enzyme like aldose reductase, medicinal chemists can design novel derivatives with improved affinity and selectivity.

Future Outlook and Emerging Research Frontiers for 2 Benzo C Isoxazol 3 Yl Acetic Acid

Development of Novel and Efficient Synthetic Methodologies

The core structure of 2-(benzo[c]isoxazol-3-yl)acetic acid, the benzisoxazole ring, is a cornerstone of many biologically active compounds. researchgate.net Consequently, the development of new and more efficient methods for its synthesis is a continuous area of research. A patented method describes the preparation of 1,2-benzisoxazole-3-acetic acid by reacting 4-hydroxy-coumarin with hydroxyl-amine in the presence of a base. google.com

Future synthetic strategies are likely to focus on several key areas:

Tandem Reactions: Methodologies that allow for the construction of the benzisoxazole core and the introduction of the acetic acid side chain in a single, streamlined process are highly desirable. For instance, a tandem alkylation-cyclization of a 3-(2-hydroxyphenyl)-isoxazole derivative has been reported to yield substituted benzisoxazoles. chim.it

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, as well as catalytic methods, will be a priority. This includes exploring solid-supported syntheses and flow chemistry techniques to improve efficiency and reduce waste.

Diversity-Oriented Synthesis: As the demand for libraries of related compounds for screening purposes grows, synthetic routes that can be easily adapted to produce a wide range of derivatives with different substituents on the benzene (B151609) ring will be crucial.

A recent review highlights several modern approaches to benzisoxazole synthesis, including the cyclization of 2-hydroxyaryl oximes, cyclization of N-halogenated 2-hydroxyaryl imines, and various cycloaddition reactions. chim.it These advanced methods provide a platform for the future development of even more sophisticated and efficient synthetic pathways to 2-(benzo[c]isoxazol-3-yl)acetic acid and its analogues.

Integration of Advanced Computational Tools for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the study of 2-(benzo[c]isoxazol-3-yl)acetic acid and its derivatives is a rapidly expanding field. These tools allow researchers to predict the properties and biological activities of molecules before they are even synthesized, saving significant time and resources.

Key computational approaches being integrated include:

Molecular Docking: This technique is used to predict how a molecule will bind to a specific biological target, such as a protein or enzyme. This can provide insights into the mechanism of action and help to design more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the movement of a molecule over time, which can help to understand its flexibility and interactions with its environment.

The use of these computational tools will enable a more rational and targeted approach to the design of new drugs based on the 2-(benzo[c]isoxazol-3-yl)acetic acid scaffold.

Discovery of New Biological Targets and Therapeutic Applications

While the benzisoxazole core is found in compounds with known activities, including anticonvulsant and antipsychotic properties, the search for new biological targets and therapeutic applications for 2-(benzo[c]isoxazol-3-yl)acetic acid and its derivatives is an exciting and ongoing endeavor. researchgate.net

Emerging research is exploring the potential of this class of compounds in a variety of new areas:

Antimicrobial and Antiplasmodial Activity: A study on new 3-substituted-2,1-benzisoxazoles has identified promising activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite that causes malaria, as well as against certain fungal strains. researchgate.net

Acetylcholinesterase Inhibition: Derivatives of isoxazoles have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov This has implications for the treatment of diseases such as Alzheimer's and for the development of new insecticides. researchgate.netnih.gov

Diuretic Activity: A series of [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids have been identified as a new class of diuretics. acs.org

As high-throughput screening technologies and our understanding of disease biology continue to advance, it is likely that many more biological targets and therapeutic applications for this versatile scaffold will be discovered.

Exploration of Chemoinformatic and Machine Learning Approaches in Compound Design

The explosion of "big data" in chemistry and biology has paved the way for the use of chemoinformatics and machine learning in drug discovery. nih.govnih.govnovartis.com These approaches leverage powerful algorithms to analyze vast datasets of chemical information and identify promising new drug candidates. nih.govresearchgate.net

For the 2-(benzo[c]isoxazol-3-yl)acetic acid scaffold, these technologies can be applied in several ways:

Virtual Screening: Machine learning models can be trained to identify molecules with a high probability of being active against a particular biological target. researchgate.net These models can then be used to screen large virtual libraries of compounds, including novel derivatives of 2-(benzo[c]isoxazol-3-yl)acetic acid.

De Novo Design: Generative models can be used to design entirely new molecules with desired properties. By learning from the structures of known active compounds, these models can propose novel benzisoxazole derivatives that have never been synthesized before.

Predictive Modeling: Machine learning can be used to develop more accurate and sophisticated QSAR models, leading to better predictions of biological activity and other important properties. mdpi.com

The integration of chemoinformatics and machine learning into the drug discovery pipeline promises to accelerate the design and development of new and improved therapeutic agents based on the 2-(benzo[c]isoxazol-3-yl)acetic acid structure. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.